molecular formula C7H5N3O2 B2565790 4-Methyl-3-nitropicolinonitrile CAS No. 1378825-44-5

4-Methyl-3-nitropicolinonitrile

Cat. No. B2565790
Key on ui cas rn: 1378825-44-5
M. Wt: 163.136
InChI Key: KDEKTOZYMJTMNS-UHFFFAOYSA-N
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Patent
US09440968B2

Procedure details

The bromopyridine (110 g, 0.51 mol) and freshly prepared copper cyanide (50 g, 0.56 mol) were heated in DMF (1 L) at 100° C. for 13 hours. The reaction mixture was allowed to cool to room temperature and poured into a mixture EtOAc/H2O (1.5 L: 3 L). Obtained triphasic mixture was filtered from inorganic solid material. Organic phase was separated, washed with water and dried over sodium sulfate. The solvent was evaporated to provide the title compound (yield 63.7%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
EtOAc H2O
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
63.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cu]([C:11]#[N:12])C#N.CC[O:15]C(C)=O.[OH2:19].[CH3:20][N:21](C=O)C>>[CH3:5][C:6]1[CH:7]=[CH:2][N:3]=[C:4]([C:20]#[N:21])[C:11]=1[N+:12]([O-:15])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
1 L
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
EtOAc H2O
Quantity
1.5 L
Type
reactant
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained triphasic mixture
FILTRATION
Type
FILTRATION
Details
was filtered from inorganic solid material
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NC=C1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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